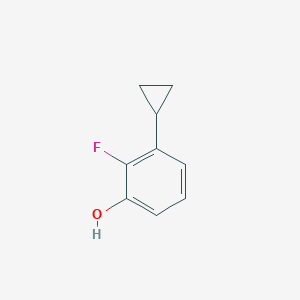

3-Cyclopropyl-2-fluorophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-2-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-9-7(6-4-5-6)2-1-3-8(9)11/h1-3,6,11H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLVKKPNIKTJOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=CC=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopropyl 2 Fluorophenol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For 3-cyclopropyl-2-fluorophenol, the key functional groups are the hydroxyl, fluorine, and cyclopropyl (B3062369) moieties attached to the aromatic ring. The primary disconnections in a retrosynthetic analysis would involve breaking the bonds that form the core structure, specifically the carbon-carbon bond of the cyclopropyl group and the carbon-fluorine bond.

A logical retrosynthetic approach for this compound (1) would involve the following disconnections:

C-Cyclopropyl Bond Disconnection: This disconnection suggests a precursor such as a halophenol (e.g., 3-bromo-2-fluorophenol (B134220) or 2-fluoro-3-iodophenol) that can undergo a cross-coupling reaction with a cyclopropylating agent.

C-F Bond Disconnection: This approach points towards a 3-cyclopropylphenol (B1286756) intermediate that can be selectively fluorinated at the ortho-position.

Phenol (B47542) Formation: A third strategy could involve the construction of the aromatic ring itself with the substituents already in place, though this is often a more complex route.

These disconnections lead to several potential synthetic pathways, which will be explored in the following sections.

Classical and Contemporary Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be devised to prepare this compound. These routes leverage a combination of classical and contemporary organic reactions.

Phenols are versatile starting materials in organic synthesis due to the directing effect of the hydroxyl group and its ability to be converted into other functional groups. rsc.orgnih.govresearchgate.net In the context of synthesizing this compound, a key strategy involves the functionalization of a pre-existing phenol.

One plausible route begins with a commercially available fluorophenol, such as 2-fluorophenol (B130384). The hydroxyl group strongly directs electrophilic aromatic substitution to the ortho and para positions. To achieve substitution at the meta-position relative to the fluorine and ortho to the hydroxyl group, a multi-step sequence is necessary. This could involve:

Ortho-bromination of 2-fluorophenol: Introduction of a bromine atom at the 3-position.

Protection of the phenolic hydroxyl group: To prevent interference in subsequent steps.

Cross-coupling reaction: To introduce the cyclopropyl group.

Deprotection: To yield the final product.

Alternatively, direct C-H functionalization of phenols is an increasingly powerful tool for creating molecular complexity. rsc.orgnih.gov While challenging to control regioselectivity, specific directing groups can be employed to facilitate C-H activation at the desired position, followed by coupling with a cyclopropylating agent.

The introduction of a cyclopropyl group onto an aromatic ring can be achieved through several methods, including cyclopropanation reactions and cross-coupling reactions. wikipedia.orglibretexts.org

Cyclopropanation Reactions: These reactions typically involve the addition of a carbene or carbenoid to an alkene. libretexts.orgunl.pt In the synthesis of this compound, this would likely involve the formation of a cyclopropane (B1198618) ring on a precursor that already contains the phenol and fluorine moieties. For instance, a vinyl-substituted fluorophenol could undergo a Simmons-Smith reaction or a transition-metal-catalyzed cyclopropanation. wikipedia.org

Cross-Coupling Reactions: A more common and versatile approach for introducing aryl-cyclopropyl bonds is through transition-metal-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov A typical strategy would involve the reaction of an aryl halide (e.g., 3-bromo-2-fluorophenol) with a cyclopropylboronic acid or a cyclopropyl Grignard reagent in the presence of a palladium or nickel catalyst. The Suzuki-Miyaura coupling is a widely used method for this transformation due to its mild reaction conditions and tolerance of various functional groups. nih.gov

| Reaction Type | Starting Material Example | Reagent | Catalyst Example |

| Simmons-Smith Reaction | 2-Fluoro-3-vinylphenol | CH₂I₂, Zn-Cu | None |

| Suzuki-Miyaura Coupling | 3-Bromo-2-fluorophenol | Cyclopropylboronic acid | Pd(PPh₃)₄ |

| Negishi Coupling | 3-Iodo-2-fluorophenol | Cyclopropylzinc chloride | PdCl₂(dppf) |

The introduction of a fluorine atom at a specific position on an aromatic ring can be challenging. For the synthesis of this compound, if starting from 3-cyclopropylphenol, a selective ortho-fluorination method is required.

Conventional electrophilic fluorinating agents often provide poor regioselectivity with phenols. nih.gov However, more modern reagents and methods have been developed for the directed fluorination of aromatic compounds. One approach is ortho-lithiation followed by reaction with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). The hydroxyl group of the phenol can act as a directing group for this lithiation.

Another advanced technique is deoxyfluorination of phenols. Reagents like PhenoFluor and the more stable PhenoFluorMix have been developed for the conversion of phenols to aryl fluorides. organic-chemistry.orgharvard.edu Ruthenium-mediated deoxyfluorination also presents a valuable method, especially for electron-rich substrates. acs.org Additionally, the conversion of phenols to aryl fluorosulfonates followed by nucleophilic fluorination offers another route. acs.org These methods, while powerful, would require careful consideration of the substrate and reaction conditions to achieve the desired ortho-selectivity.

| Fluorination Method | Starting Material | Reagent(s) | Key Features |

| Directed ortho-Lithiation | 3-Cyclopropylphenol | n-BuLi, TMEDA; then NFSI | Good regioselectivity |

| Deoxyfluorination | 3-Cyclopropylphenol | PhenoFluorMix, CsF | Tolerates various functional groups |

| Ruthenium-Mediated Deoxyfluorination | 3-Cyclopropylphenol | CpRu(COD)Cl, Chloroimidazolium chloride, ¹⁸F⁻ | Applicable to electron-rich phenols |

| Via Aryl Fluorosulfonate | 3-Cyclopropylphenol | SO₂F₂, NMe₄F | Mild conditions, inexpensive reagents |

Optimization of Reaction Conditions and Process Development

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for developing a practical and scalable process.

In the cross-coupling reactions to introduce the cyclopropyl group, the choice of catalyst and ligand is critical. For Suzuki-Miyaura couplings, palladium catalysts are commonly employed. The ligand plays a crucial role in the catalytic cycle, influencing the rate of oxidative addition, transmetalation, and reductive elimination. For example, bulky and electron-rich phosphine (B1218219) ligands like SPhos can be effective for coupling with sterically hindered aryl halides and can allow for lower catalyst loadings. nih.gov

The table below summarizes some catalytic systems that could be employed for the key cross-coupling step.

| Catalyst | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90-100 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 80-120 |

Similarly, in catalytic fluorination reactions, the ligand can influence the regioselectivity and efficiency of the C-F bond formation. For instance, in transition metal-catalyzed C-H fluorination, the design of the directing group and the choice of the metal-ligand combination are key to achieving high selectivity for the desired ortho-position.

Solvent and Temperature Influence on Reaction Efficiency

The efficiency of synthetic reactions, particularly in the formation of the cyclopropane ring and the construction of the substituted phenol, is critically dependent on the choice of solvent and the reaction temperature. These parameters can significantly influence reaction rates, yields, and the profile of side products.

For cyclopropanation reactions, such as the Simmons-Smith reaction or those involving metal carbenoids, the solvent plays a crucial role in stabilizing reactive intermediates. pharmacy180.com Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly employed. The temperature is typically controlled to manage the reactivity of the organometallic species; lower temperatures often lead to higher selectivity.

In the case of nucleophilic aromatic substitution or fluorination reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (CH3CN) are often preferred. google.comnih.gov These solvents can solvate cations while leaving the nucleophile relatively free, thereby increasing its reactivity. Temperature control is essential to prevent side reactions, such as unwanted substitutions or decomposition of thermally sensitive reagents. For instance, fluorination reactions may be conducted at room temperature or below to enhance selectivity. nih.gov

Table 1: General Influence of Solvent and Temperature on Key Reaction Steps

| Reaction Type | Common Solvents | Typical Temperature Range | General Influence |

|---|---|---|---|

| Cyclopropanation (e.g., Simmons-Smith) | Diethyl ether, Tetrahydrofuran (THF), Dichloromethane (DCM) | 0°C to Room Temperature | Solvent choice affects the solubility and reactivity of the carbenoid species. Lower temperatures generally improve stereoselectivity by minimizing side reactions. |

| Palladium-Catalyzed Cross-Coupling | Toluene, Dioxane, Dimethylformamide (DMF) | Room Temperature to >100°C | Solvent polarity can influence catalyst stability and reaction rate. Higher temperatures are often required to achieve reasonable reaction times but may lead to catalyst decomposition or side product formation. |

| Nucleophilic Aromatic Fluorination | Dimethyl sulfoxide (DMSO), Sulfolane, N-Methyl-2-pyrrolidone (NMP) | 80°C to 220°C | High-boiling polar aprotic solvents are necessary to facilitate the displacement of a leaving group by fluoride (B91410). Temperature must be carefully optimized to balance reaction rate and substrate/product stability. |

Yield and Purity Enhancement Strategies

Maximizing the yield and purity of this compound involves careful optimization of the reaction conditions and effective purification techniques. Key strategies include the precise control of stoichiometry, catalyst selection, and post-reaction workup procedures.

For the cyclopropanation step, the purity of the diiodomethane (B129776) and the activation method for the zinc-copper couple in a Simmons-Smith reaction are critical for achieving high yields. pharmacy180.comorganicchemistrytutor.com In catalytic cyclopropanations using diazo compounds, the choice of a rhodium or copper catalyst can significantly impact both yield and selectivity. pharmacy180.com

To enhance purity, byproducts from the reaction must be effectively removed. Common purification methods include:

Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from unreacted starting materials and byproducts based on polarity differences. chemicalbook.com

Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.

Recrystallization: For solid products, recrystallization from an appropriate solvent system can yield highly pure crystalline material.

Enantioselective and Diastereoselective Synthesis Approaches

While this compound itself is an achiral molecule, the principles of asymmetric synthesis are crucial when preparing chiral derivatives or when the cyclopropane ring contains multiple stereocenters. The cyclopropyl motif is a key pharmacophore in many biologically active molecules, and controlling its absolute stereochemistry is often essential for therapeutic efficacy. cas.cnmdpi.com

Chiral Auxiliary Mediated Synthesis

One established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

For the construction of a chiral cyclopropane ring, a precursor molecule, such as a substituted acrylic acid, can be covalently bonded to a chiral auxiliary like an Evans oxazolidinone or a camphorsultam. wikipedia.orgrsc.org The steric bulk of the auxiliary blocks one face of the molecule, forcing the cyclopropanating agent to attack from the less hindered face. This results in the formation of the cyclopropane ring with a high degree of diastereoselectivity. rsc.org Subsequent cleavage of the auxiliary yields the enantiomerically enriched cyclopropyl-containing molecule. rsc.orgrsc.org

Asymmetric Catalysis in Cyclopropyl Construction

Asymmetric catalysis represents a more modern and efficient approach to stereoselective synthesis, as it allows for the generation of large quantities of a chiral product from a small amount of a chiral catalyst. mdpi.com In the context of cyclopropane synthesis, transition-metal catalysis is particularly prominent.

Chiral rhodium(II) and copper(I) complexes are widely used to catalyze the decomposition of diazo compounds and subsequent carbene transfer to an alkene. pharmacy180.com The stereochemical outcome of the cyclopropanation is controlled by the chiral ligands coordinated to the metal center, such as bis(oxazoline) (BOX) or chiral Schiff base ligands. These catalysts create a chiral environment around the reactive carbene intermediate, directing its approach to the alkene and resulting in the formation of one enantiomer of the cyclopropane product in preference to the other. mdpi.com Biocatalysis, using engineered enzymes like carbene transferases, has also emerged as a powerful method for highly enantioselective cyclopropanation reactions under mild conditions. digitellinc.com

Table 2: Comparison of Asymmetric Cyclopropanation Strategies

| Method | Principle | Common Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the reaction stereoselectively. wikipedia.org | Evans oxazolidinones, camphorsultam, pseudoephedrine. wikipedia.org | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary (non-catalytic). wikipedia.org |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment that favors the formation of one enantiomer. mdpi.com | Chiral Rh(II) carboxylates, Cu(I)-BOX complexes, chiral N,N'-dioxide complexes. mdpi.comresearchgate.net | High efficiency (catalytic amounts), atom economy. | Catalyst development can be complex; may require optimization for each substrate. |

| Biocatalysis | Engineered enzymes catalyze the cyclopropanation with high stereoselectivity. digitellinc.com | Engineered myoglobin (B1173299) or cytochrome P450 enzymes. digitellinc.com | Extremely high enantioselectivity (often >99% ee), mild reaction conditions (aqueous media, room temp). digitellinc.com | Substrate scope may be limited; enzyme development required. |

Chromatographic Resolution Techniques for Stereoisomers

When an enantioselective synthesis is not feasible or results in a mixture of enantiomers (a racemic mixture), chromatographic resolution can be employed to separate the stereoisomers. This technique is essential for obtaining enantiomerically pure compounds for applications such as pharmaceutical development.

The most common method is chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral molecule. nih.gov When a racemic mixture is passed through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes. These differing interactions cause one enantiomer to be retained on the column longer than the other, allowing for their separation. nih.gov

Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins. The choice of the CSP and the mobile phase is critical for achieving effective separation. nih.govresearchgate.net Semipreparative chiral chromatography can be used to isolate milligram to gram quantities of pure enantiomers. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Cyclopropyl 2 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the hydrogen, carbon, and fluorine atoms within 3-Cyclopropyl-2-fluorophenol.

Detailed ¹H and ¹³C NMR Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, cyclopropyl (B3062369), and hydroxyl protons. The aromatic protons would likely appear in the range of δ 6.5-7.5 ppm, with their splitting patterns influenced by vicinal coupling. smolecule.com The cyclopropyl protons are anticipated to produce signals at higher field, typically between δ 0.5-2.0 ppm. smolecule.comvulcanchem.com The hydroxyl proton signal is often a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides insight into the carbon framework. The carbon atom attached to the fluorine (C-2) is expected to have a chemical shift in the range of δ 160-170 ppm due to the high electronegativity of fluorine. smolecule.com The carbon bearing the hydroxyl group (C-1) would also be significantly downfield. The carbons of the cyclopropyl group are characteristically found at high field, around δ 10-15 ppm. smolecule.com The remaining aromatic carbons would resonate in the typical aromatic region of the spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) | Coupling Constants (J, Hz) |

| H-4 | 6.8 - 7.2 | - | m | - |

| H-5 | 6.8 - 7.2 | - | m | - |

| H-6 | 6.8 - 7.2 | - | m | - |

| Cyclopropyl-CH | 1.5 - 2.0 | ~15 | m | - |

| Cyclopropyl-CH₂ | 0.5 - 1.0 | ~10 | m | - |

| OH | Variable | - | br s | - |

| C-1 | - | ~143 | - | - |

| C-2 | - | 150-152 | - | - |

| C-3 | - | ~124 | - | - |

| C-4 | - | ~121 | - | - |

| C-5 | - | ~117 | - | - |

| C-6 | - | ~125 | - | - |

| Cyclopropyl-CH | - | ~15 | - | - |

| Cyclopropyl-CH₂ | - | ~10 | - | - |

Note: The data in this table is predicted based on the analysis of analogous compounds and general NMR principles.

¹⁹F NMR Spectroscopic Characteristics and Fluorine-Proton/Carbon Coupling

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine environments. For this compound, a single resonance is expected. In analogous ortho-fluorophenols, the fluorine signal appears at approximately -138 to -145 ppm. researchgate.net The chemical shift can be influenced by the electronic effects of the adjacent hydroxyl and cyclopropyl groups.

Significant information can also be gleaned from the coupling between the fluorine atom and nearby protons and carbons. A three-bond coupling (³JF-H) would be expected between the fluorine at C-2 and the proton at C-6. Couplings to the cyclopropyl protons might also be observable. In the ¹³C NMR spectrum, the carbon signals will exhibit splitting due to one-bond (¹JF-C), two-bond (²JF-C), and three-bond (³JF-C) couplings, providing further confirmation of the structure. The largest of these will be the one-bond coupling to C-2.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Cross-peaks would be expected between the adjacent aromatic protons and within the cyclopropyl ring system, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons and for connecting the cyclopropyl and phenyl fragments of the molecule. For instance, correlations would be expected from the cyclopropyl protons to the aromatic carbons C-2, C-3, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It could be used to determine the preferred conformation of the cyclopropyl group relative to the plane of the aromatic ring by observing NOEs between the cyclopropyl protons and the aromatic protons.

Solvent Effects and Conformational Analysis by NMR

The conformation of this compound, particularly the orientation of the hydroxyl and cyclopropyl groups, can be influenced by the solvent. In non-polar solvents, an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom might be expected, which would affect the chemical shift of the OH proton. nih.gov However, studies on 2-fluorophenol (B130384) suggest that such an interaction is weak. nih.gov In polar, hydrogen-bond-accepting solvents, this intramolecular interaction would be disrupted in favor of intermolecular hydrogen bonding with the solvent.

NMR studies in different solvents can help to probe these interactions. Changes in the chemical shifts of the hydroxyl and aromatic protons upon changing the solvent can provide evidence for the presence and strength of intramolecular hydrogen bonding. The conformation of the cyclopropyl group relative to the aromatic ring can also be investigated, as steric hindrance will influence the rotational barrier around the C-C bond connecting the two moieties.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule through the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The exact position and shape of this band can provide information about hydrogen bonding. A sharp, intense band corresponding to the C-F stretch is expected, typically in the 1200-1300 cm⁻¹ region. The C-O stretching vibration of the phenol (B47542) would likely appear around 1250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the cyclopropyl group would also be in this region. The spectrum would also show characteristic aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Interactive Table: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Cyclopropyl C-H Stretch | 2900 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1200 - 1300 | Strong |

| C-O Stretch | ~1250 | Strong |

Note: The data in this table is predicted based on the analysis of analogous compounds and general FT-IR correlation tables.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a powerful non-destructive technique for obtaining a unique molecular fingerprint of a compound by probing its vibrational modes. For this compound, the Raman spectrum is anticipated to be rich in information, reflecting the distinct structural components of the molecule: the phenolic ring, the hydroxyl group, the fluorine substituent, and the cyclopropyl group. Each of these functional groups gives rise to characteristic vibrational bands.

The spectrum would be characterized by several key regions. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The stretching vibration of the phenolic O-H group is expected to produce a broad band, the position and width of which would be sensitive to hydrogen bonding. Vibrations associated with the cyclopropyl ring, including ring breathing and C-H stretching, are also expected to be present. The C-F stretching vibration would likely appear in the fingerprint region, providing a clear marker for the fluorine substitution.

Detailed interpretation of the Raman spectrum would allow for the confirmation of the compound's structural integrity and provide insights into its molecular environment. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict vibrational frequencies and assist in the assignment of experimental Raman bands. researchgate.net While specific experimental data for this compound is not widely available, the expected Raman shifts can be inferred from characteristic group frequencies.

Table 1: Predicted Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | O-H Stretch | 3200-3600 (Broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Cyclopropyl C-H | C-H Stretch | 2900-3000 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| C-F | C-F Stretch | 1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. The monoisotopic mass of this compound (C₉H₉FO) is 152.06374 Da. uni.lu HRMS can distinguish this compound from other isomers or compounds with the same nominal mass but different elemental formulas. Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used to achieve the high resolution required for exact mass determination. worktribe.com Predicted HRMS data for various adducts of this compound are valuable for its identification in complex mixtures. uni.lu

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₀FO⁺ | 153.07102 |

| [M+Na]⁺ | C₉H₉FONa⁺ | 175.05296 |

| [M-H]⁻ | C₉H₈FO⁻ | 151.05646 |

| [M+K]⁺ | C₉H₉FOK⁺ | 191.02690 |

Data sourced from predicted values. uni.lu

Both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry provide critical information about the structure of this compound through its fragmentation patterns.

In Electron Ionization (EI-MS) , the high-energy electron beam typically induces extensive fragmentation, providing a detailed fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely include:

Loss of HF: A common fragmentation for fluorinated aromatic compounds, potentially involving the phenolic hydrogen. researchgate.net

Cyclopropyl Ring Opening/Cleavage: The strained cyclopropyl ring can undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄) or other small hydrocarbon fragments. acs.org

Loss of CO: A typical fragmentation pathway for phenols, leading to the formation of a stable cyclopentadienyl (B1206354) cation.

Formation of a Tropylium Ion: Rearrangement and fragmentation of the aromatic ring can produce characteristic ions.

In Electrospray Ionization (ESI-MS) , a softer ionization technique, the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is typically observed as the base peak. Collision-Induced Dissociation (CID) of these precursor ions in MS/MS experiments can be used to elicit structural information. rsc.org The fragmentation pathways in ESI-MS/MS are often more controlled than in EI-MS. mdpi.comnih.gov For this compound, key fragmentations would likely involve the neutral loss of stable molecules such as H₂O, CO, and C₃H₆ (propene) from the parent ion.

The isotopic pattern of the molecular ion would be dominated by the natural abundance of ¹³C, which would result in a small M+1 peak of approximately 9.9% the intensity of the molecular ion peak.

Table 3: Plausible Mass Fragmentation Pathways for this compound

| Ionization Mode | Precursor Ion (m/z) | Key Fragmentation | Neutral Loss | Resulting Fragment (m/z) |

|---|---|---|---|---|

| EI | 152 | Loss of Hydrogen Fluoride (B91410) | HF | 132 |

| EI | 152 | Loss of Carbon Monoxide | CO | 124 |

| EI | 152 | Loss of Propene | C₃H₆ | 110 |

| ESI-MS/MS | 153 ([M+H]⁺) | Loss of Water | H₂O | 135 |

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and reveals how molecules are arranged in a crystal lattice, offering insights into intermolecular forces.

Table 4: Crystallographic Data for the Derivative 4-((2R)-2-(3,4-dibromophenyl)-1-fluorocyclopropyl)-N-(o-tolyl)benzamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₁₈Br₂FNO |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 20.0820(10) |

| b (Å) | 10.2770(10) |

| c (Å) | 4.860(2) |

| β (°) | 95.9600(10) |

| Volume (ų) | 997.6(4) |

| Z | 2 |

Data from reference ccspublishing.org.cnresearchgate.net

The crystal packing of this compound would be expected to be heavily influenced by hydrogen bonding and other non-covalent interactions. The phenolic hydroxyl group is a strong hydrogen bond donor, and the fluorine atom and the oxygen atom can act as hydrogen bond acceptors.

Key expected intermolecular interactions include:

O-H···O Hydrogen Bonds: The phenolic hydroxyl group is likely to form strong hydrogen bonds with the oxygen atom of a neighboring molecule, leading to the formation of chains or cyclic motifs. smolecule.com

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atom and C-H groups on the aromatic or cyclopropyl rings can play a significant role in stabilizing the crystal packing. ccspublishing.org.cnresearchgate.netresearchgate.net

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further contributing to the stability of the crystal lattice. smolecule.com

C-H···π Interactions: The electron-rich π-system of the benzene (B151609) ring can interact with C-H bonds of neighboring molecules. rsc.org

These interactions collectively create a complex three-dimensional supramolecular network. scirp.orgrsc.org The analysis of Hirshfeld surfaces is a modern computational tool used to visualize and quantify these diverse intermolecular contacts within a crystal. rsc.orgscirp.org

Table 5: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Strong Hydrogen Bond | O-H | O (hydroxyl) |

| Weak Hydrogen Bond | C-H (aromatic/cyclopropyl) | F |

| Weak Hydrogen Bond | C-H (aromatic/cyclopropyl) | O (hydroxyl) |

| π-π Stacking | Aromatic Ring | Aromatic Ring |

Theoretical and Computational Chemistry of 3 Cyclopropyl 2 Fluorophenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemistry for predicting molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For 3-Cyclopropyl-2-fluorophenol, DFT studies, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p), can elucidate the optimized molecular geometry and the distribution of electrons. imist.ma

The geometry of the molecule is defined by the spatial arrangement of its atoms. The fluorine atom, with its high electronegativity, and the hydroxyl group, capable of donating electrons through resonance, create a complex electronic environment that influences bond lengths and angles. nih.gov The cyclopropyl (B3062369) group, known for its unique electronic properties and strained ring structure, further modulates the geometry. researchgate.net DFT calculations would predict the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The ortho-positioning of the hydroxyl and fluorine groups suggests potential intramolecular interactions that would be reflected in these geometric parameters. nih.govacs.org

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths | ||

| C-O | ~1.36 Å | |

| O-H | ~0.96 Å | |

| C-F | ~1.35 Å | |

| C-C (Aromatic) | ~1.39 - 1.41 Å | |

| C-C (Cyclopropyl) | ~1.51 Å | |

| Bond Angles | ||

| C-C-O | ~119° | |

| C-C-F | ~120° | |

| C-O-H | ~109° | |

| Dihedral Angles | ||

| F-C2-C1-O | ~0° (near planar) | |

| C2-C3-C(cyclo)-C(cyclo) | Variable (defines cyclopropyl orientation) | |

| Note: These values are representative and based on typical DFT calculations for similar substituted phenols. Actual values would depend on the specific level of theory and basis set used. |

Conformational Analysis and Energy Minima Identification

The presence of single bonds in this compound allows for rotation, leading to different spatial arrangements or conformations. The two primary sources of conformational isomerism are the rotation of the hydroxyl group (defining the orientation of the hydrogen atom relative to the fluorine) and the rotation of the cyclopropyl group relative to the plane of the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability. imist.ma A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the electron-donating hydroxyl group and the electron-withdrawing fluorine atom will have opposing effects on the electron density of the aromatic ring, influencing the energies and spatial distributions of the HOMO and LUMO. DFT calculations can precisely determine these properties, offering predictions about the molecule's susceptibility to electrophilic or nucleophilic attack. The analysis would reveal how the π-system of the benzene ring interacts with the orbitals of the cyclopropyl and fluoro substituents.

Table 2: Illustrative FMO Properties for this compound

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | ~ -6.0 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Predicts chemical stability and reactivity |

| Note: These energy values are typical for substituted phenols and serve as an illustration of data obtained from FMO analysis. |

Spectroscopic Property Prediction

Computational methods are highly effective at predicting spectroscopic data, providing a powerful tool for structure verification and interpretation of experimental spectra.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR spectra of this compound with considerable accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose.

The calculation provides a theoretical chemical shift for each unique hydrogen and carbon atom in the molecule. These predicted shifts are based on the calculated magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment. The calculations would reflect the influence of the electronegative fluorine atom, the hydroxyl group, and the anisotropic effects of the cyclopropyl and benzene rings. Furthermore, spin-spin coupling constants (J-couplings) between neighboring nuclei can also be computed, aiding in the assignment of complex splitting patterns observed in experimental spectra.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Key Influences |

| ¹H NMR | |||

| O-H | 5.0 - 6.0 | Hydrogen bonding, solvent effects | |

| Aromatic C-H | 6.7 - 7.1 | Substitution pattern, electronic effects | |

| Cyclopropyl C-H (methine) | 1.8 - 2.2 | Ring current, proximity to ring | |

| Cyclopropyl C-H (methylene) | 0.6 - 1.1 | Shielded, diastereotopic protons | |

| ¹³C NMR | |||

| C-OH | 145 - 150 | Deshielded by oxygen | |

| C-F | 150 - 155 (with large ¹J C-F coupling) | Strongly deshielded by fluorine | |

| C-Cyclopropyl | 125 - 130 | ||

| Other Aromatic C | 115 - 125 | ||

| Cyclopropyl C (methine) | 15 - 20 | ||

| Cyclopropyl C (methylene) | 5 - 10 | Shielded by ring strain | |

| Note: Values are representative estimates. Experimental values can vary with solvent and other conditions. |

Simulated Vibrational Spectra (IR, Raman)

Theoretical vibrational analysis predicts the frequencies and intensities of a molecule's normal modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory as the geometry optimization.

The resulting simulated spectrum for this compound would show characteristic frequencies for specific functional groups. These include the O-H stretching vibration, the C-F stretch, various C-H stretches (aromatic and cyclopropyl), and the complex fingerprint region containing C-C stretching and bending modes of the aromatic and cyclopropyl rings. Comparing the simulated spectrum to an experimental one is a powerful method for confirming the identity and purity of a synthesized compound. Discrepancies between calculated and experimental frequencies, which are common, can often be reconciled by applying a scaling factor to the theoretical data.

Table 4: Illustrative Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Phenolic -OH | ~3600 (sharp, free), ~3550 (broad, H-bonded) |

| C-H Stretch (Aromatic) | Ar-H | ~3050 - 3100 |

| C-H Stretch (Cyclopropyl) | cPr-H | ~3000 - 3080 |

| C=C Stretch (Aromatic) | Ar C=C | ~1450 - 1600 |

| C-F Stretch | Ar-F | ~1200 - 1250 |

| O-H Bend | Phenolic -OH | ~1350 |

| C-O Stretch | Ar-O | ~1230 |

| Note: These are typical frequency ranges. Calculated values are often systematically higher than experimental ones and are scaled for better comparison. |

Molecular Dynamics and Simulation Studies of this compound

Molecular dynamics (MD) simulations and other computational chemistry methods offer powerful tools to investigate the behavior of molecules at an atomic level. For this compound, these techniques provide insights into its dynamic conformational landscape, the energetics of intramolecular motions, and its interactions with surrounding chemical species. While direct and extensive MD simulation studies specifically on this compound are not widely published, a comprehensive understanding can be constructed by examining theoretical studies on analogous substituted phenols and cyclopropylarenes.

Dynamics of Intramolecular Rotations (e.g., phenol (B47542) -OH, cyclopropyl group)

The conformational flexibility of this compound is primarily governed by the rotation of the hydroxyl (-OH) group and the cyclopropyl group relative to the benzene ring.

Rotation of the Phenolic Hydroxyl Group:

The orientation of the hydroxyl group in fluorophenols is a subject of considerable interest in computational chemistry. For 2-fluorophenol (B130384), theoretical calculations indicate the presence of two planar conformers. ufla.brresearchgate.net The cis conformer, where the hydroxyl hydrogen is directed towards the fluorine atom, is calculated to be significantly more stable than the trans conformer. ufla.brresearchgate.net This stability is attributed to the formation of a weak intramolecular hydrogen bond between the hydroxyl hydrogen and the fluorine atom. acs.org Ab initio molecular orbital calculations have shown that such intramolecular F···H hydrogen bonding leads to characteristic changes in geometrical parameters, including a lengthening of the O-H and C-F bonds and a decrease in the C-O-H bond angle. acs.org

For 3-fluorophenol, two conformers also exist, but the energy difference between them is much smaller than in the 2-fluoro isomer. ufla.br In the case of this compound, the hydroxyl group is ortho to the fluorine atom, suggesting that the cis conformation will be the more stable one due to the potential for intramolecular hydrogen bonding. The barrier to internal rotation of the hydroxyl group in phenols is influenced by electronic effects and the presence of other substituents. acs.org For 4-fluorophenol, the excited state barrier for the internal rotation of the hydroxy group has been experimentally determined to be 1819.0 ± 5 cm⁻¹. rsc.org While a precise value for this compound is not available, it is expected to be of a similar order of magnitude, influenced by the electronic contributions of both the fluorine and cyclopropyl substituents.

| Molecule | Conformer | Relative Energy (kcal/mol) | Key Interaction |

|---|---|---|---|

| 2-Fluorophenol | cis (OH towards F) | 0.00 | Intramolecular H-bond |

| 2-Fluorophenol | trans (OH away from F) | > 2.0 | Dipolar repulsion |

| 3-Fluorophenol | syn | ~0.0 | - |

| 3-Fluorophenol | anti | ~0.2 | - |

Rotation of the Cyclopropyl Group:

The conformational preference of the cyclopropyl group attached to a benzene ring has been a subject of both experimental and theoretical investigation. For cyclopropylbenzene (B146485), the most stable conformation is the "bisected" form, where the C-H bond of the cyclopropyl ring's methine group lies in the plane of the benzene ring. researchgate.netnih.gov This conformation allows for maximum conjugative interaction between the cyclopropane (B1198618) ring's Walsh orbitals and the aromatic π-system. researchgate.net Ab initio calculations for cyclopropylbenzene have shown the bisected form to be lower in energy than the perpendicular conformation. nih.gov

For this compound, it is highly probable that the cyclopropyl group will also adopt a bisected conformation. The barrier to rotation of the cyclopropyl group is expected to be relatively low, allowing for rapid interconversion between equivalent bisected conformations at room temperature. Studies on 1,3-bromocyclopropylbenzene have also identified the bisected conformer as the most stable. acs.org

Interaction with Solvents and Other Chemical Species

The interaction of this compound with solvents is dictated by its molecular structure, which includes a polar hydroxyl group capable of hydrogen bonding, an electronegative fluorine atom, and a nonpolar cyclopropyl and aromatic moiety.

Solvent Effects on Conformation:

The conformational equilibrium of fluorophenols can be significantly influenced by the solvent. ufla.br For 2-fluorophenol, while the cis conformer is more stable in the isolated state and in nonpolar solvents, the more polar trans conformer can be preferentially stabilized in polar, hydrogen-bond accepting solvents like acetonitrile (B52724). ufla.br This is due to the disruption of the intramolecular hydrogen bond in favor of stronger intermolecular hydrogen bonding with the solvent. ufla.br

For this compound, a similar solvent-dependent conformational preference can be anticipated. In nonpolar solvents, the intramolecularly hydrogen-bonded cis conformer is expected to be dominant. In polar protic and aprotic solvents, intermolecular hydrogen bonding between the phenolic -OH and the solvent molecules will compete with and potentially disrupt the intramolecular hydrogen bond, leading to a higher population of the trans conformer.

Solvation and Intermolecular Interactions:

Molecular dynamics simulations of substituted phenols in aqueous solution have provided detailed insights into their hydration. researchgate.nettandfonline.com The hydroxyl group acts as a strong hydrogen bond donor to water molecules, while the aromatic ring can participate in weaker C-H···O and OH···π interactions. tandfonline.com The fluorine atom in this compound can also participate in weak hydrogen bonding with hydrogen-bond-donating solvents.

| Solvent Type | Dominant Interaction Site on this compound | Nature of Interaction |

|---|---|---|

| Nonpolar (e.g., Cyclohexane) | Cyclopropyl group, Aromatic ring | van der Waals forces |

| Polar Aprotic (e.g., Acetonitrile) | Hydroxyl group | Hydrogen bonding (acceptor) |

| Polar Aprotic (e.g., Acetonitrile) | Fluorine atom | Dipole-dipole interactions |

| Polar Protic (e.g., Water, Methanol) | Hydroxyl group | Hydrogen bonding (donor and acceptor) |

Chemical Reactivity and Mechanistic Investigations of 3 Cyclopropyl 2 Fluorophenol

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity in 3-cyclopropyl-2-fluorophenol, readily participating in reactions typical of phenols, such as O-alkylation, O-acylation, esterification, and etherification.

O-alkylation of phenols involves the replacement of the hydrogen atom of the hydroxyl group with an alkyl group, forming an ether. Similarly, O-acylation introduces an acyl group, resulting in an ester. These reactions are fundamental in synthetic organic chemistry for protecting the phenolic hydroxyl group or for introducing specific functionalities.

For instance, the O-alkylation of a related compound, 2-fluorophenol (B130384), can be achieved using an alkylating agent like 1-bromomethyl cyclopropane (B1198618) in the presence of a base. google.com This suggests that this compound could undergo similar reactions to yield cyclopropylmethyl ethers. The Williamson ether synthesis, a classic method for forming ethers, involves the reaction of a phenoxide ion with a primary alkyl halide. scispace.com However, the use of cyclopropyl (B3062369) halides in such reactions can be challenging due to their poor electrophilicity and tendency to undergo elimination reactions at high temperatures. nih.govworktribe.com

O-acylation can be accomplished using acylating agents such as acyl chlorides or anhydrides in the presence of a base or a catalyst. For example, the reaction of a phenol (B47542) with an acyl chloride, like cyclopropanecarbonyl chloride, can introduce a cyclopropylcarbonyl group onto the oxygen atom. thieme-connect.com

A variety of reagents can be employed for these transformations, as illustrated in the following table:

| Reaction Type | Reagent Class | Specific Example | Product Type |

| O-Alkylation | Alkyl Halides | 1-Bromomethyl cyclopropane | Ether |

| O-Alkylation | Dialkyl Sulfates | Dimethyl sulfate | Ether |

| O-Acylation | Acyl Chlorides | Acetyl chloride | Ester |

| O-Acylation | Acid Anhydrides | Acetic anhydride | Ester |

The formation of esters and ethers from this compound proceeds through well-established mechanistic pathways.

Esterification typically occurs via nucleophilic acyl substitution. In this mechanism, the phenolic oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). The reaction is often catalyzed by a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion. The subsequent steps involve the departure of a leaving group from the acylating agent to yield the final ester product. An alternative is the Fischer esterification, where the phenol reacts with a carboxylic acid in the presence of a strong acid catalyst.

Etherification , most commonly achieved through the Williamson ether synthesis, involves an S(_N)2 mechanism. scispace.com The reaction is initiated by deprotonating the phenol with a strong base to generate the phenoxide anion. This potent nucleophile then attacks the alkyl halide in a single concerted step, displacing the halide and forming the ether. The efficiency of this reaction is sensitive to steric hindrance on both the phenoxide and the alkyl halide.

More advanced methods for etherification include the Chan-Lam coupling reaction, which utilizes a copper catalyst to couple a phenol with a boronic acid. scispace.comnih.gov This method offers a milder alternative to the traditional Williamson ether synthesis and is compatible with a wider range of functional groups. scispace.comnih.gov

The phenolic hydroxyl group of this compound can undergo both oxidation and reduction, although these reactions are less common than derivatization of the hydroxyl group itself.

Oxidation of phenols can lead to the formation of various products, including quinones. smolecule.com However, the substitution pattern of this compound, with substituents at positions 2 and 3, may influence the feasibility and outcome of such reactions. The presence of the electron-donating hydroxyl group activates the ring towards oxidation.

Reduction of the phenolic hydroxyl group to an aromatic hydrocarbon is a challenging transformation that typically requires harsh conditions. One potential method involves the conversion of the phenol to a more easily cleavable derivative, such as a phenyl ether or a phenyl triflate, followed by hydrogenolysis or other reductive cleavage methods.

Reactions of the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions that allows for the introduction of new functional groups onto the ring.

Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO(_2)) as the active electrophile. vulcanchem.com The nitronium ion then attacks the electron-rich aromatic ring to form a nitro-substituted derivative. For activated aromatic compounds, such as phenols, nitration can often be achieved under milder conditions. google.com

Halogenation , such as bromination or chlorination, introduces a halogen atom onto the aromatic ring. This can be achieved using elemental halogens (e.g., Br(_2), Cl(_2)) often in the presence of a Lewis acid catalyst. upertis.ac.id However, for highly activated rings like phenols, a catalyst may not be necessary. Decarboxylative halogenation is another method where a carboxylic acid is converted to an organic halide. acs.org

Sulfonation involves the reaction of the aromatic compound with fuming sulfuric acid or sulfur trioxide in an inert solvent. This introduces a sulfonic acid group (-SO(_3)H) onto the ring. The reaction is reversible and the position of sulfonation can be influenced by the reaction temperature.

The following table summarizes common electrophilic aromatic substitution reactions:

| Reaction | Reagents | Electrophile |

| Nitration | HNO(_3), H(_2)SO(_4) | NO(_2) |

| Halogenation | Br(_2), FeBr(_3) | Br |

| Halogenation | Cl(_2), AlCl(_3) | Cl |

| Sulfonation | SO(_3), H(_2)SO(_4) | HSO(_3) or SO(_3) |

The position of electrophilic attack on the aromatic ring of this compound is governed by the directing effects of the existing substituents: the hydroxyl group, the fluorine atom, and the cyclopropyl group.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating and ortho, para-directing group due to its strong electron-donating resonance effect.

Fluoro Group (-F): The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect. However, like other halogens, it is an ortho, para-director because of its electron-donating resonance effect. taylorandfrancis.com

Cyclopropyl Group: The cyclopropyl group is considered an activating group and is also ortho, para-directing. rsc.org Its electronic properties are unique, exhibiting some characteristics of a double bond, which allows it to donate electron density to the aromatic ring through conjugation. rsc.org

The interplay of these steric and electronic effects can be complex. nih.govrsc.org Computational studies, such as those using Density Functional Theory (DFT), can help predict the electron density at different positions on the aromatic ring and thus forecast the most likely sites for electrophilic attack. smolecule.com

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling involves the reaction of an organohalide with a boronic acid or its ester derivative. acs.org It is a versatile method known for its high functional group tolerance and the relatively benign nature of its boron-based reagents. rsc.org The coupling of an aryl halide precursor of this compound with a boronic acid (R-B(OH)₂) would proceed via a standard Pd(0)/Pd(II) catalytic cycle. However, boronic acids with ortho-substituents, like the fluorine atom in this precursor, can sometimes exhibit slower reaction rates. Additionally, some heteroaryl, vinyl, and cyclopropyl boronic acids can be unstable and prone to protodeboronation, a side reaction that reduces coupling efficiency. ed.ac.ukscispace.com The use of stable boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, can circumvent issues of instability. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides This table presents typical, not specific, conditions for related reactions, as direct examples for this compound precursors are not detailed in the provided search results.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Ref. |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | acs.org |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80-110 | nih.gov |

| Pd(PPh₃)₄ | --- | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | rsc.org |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org An aryl halide precursor to this compound could react with an alkene (e.g., styrene, acrylate) in the presence of a palladium catalyst and a base. wikipedia.org The reaction typically shows a high preference for trans selectivity in the resulting alkene product. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The choice of base, such as triethylamine (B128534) or potassium carbonate, is crucial for the final step of the cycle. wikipedia.org

Table 2: Representative Conditions for Heck Coupling of Aryl Halides This table presents typical, not specific, conditions for related reactions, as direct examples for this compound precursors are not detailed in the provided search results.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Ref. |

| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile (B52724) or DMF | 80-100 | wikipedia.org |

| PdCl₂ | --- | K₂CO₃ | DMF | 120 | wikipedia.org |

| Pd(OAc)₂ | --- | KF | DMF | 120-140 | researchgate.net |

Sonogashira Reaction

The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base like triethylamine. organic-chemistry.orgrsc.org An aryl halide precursor to this compound would react with a terminal alkyne to introduce an alkynyl substituent. A significant side reaction can be the homocoupling of the terminal alkyne to form a diyne, which can sometimes be suppressed by modifying reaction conditions, such as using a hydrogen/argon atmosphere. acs.org The steric hindrance from the ortho-fluorine and meta-cyclopropyl groups could influence the reaction rate. rsc.org

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides This table presents typical, not specific, conditions for related reactions, as direct examples for this compound precursors are not detailed in the provided search results.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Ref. |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF or DMF | 25-70 | organic-chemistry.orgsci-hub.se |

| Pd(OAc)₂ | PPh₃/CuI | Et₃N/Piperidine | DMF | 25 | rsc.org |

| Pd(PhCN)₂Cl₂ | P(t-Bu)₃/CuI | Cs₂CO₃ | Dioxane | 25 | organic-chemistry.org |

Reactions of the Cyclopropyl Ring

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain, which imparts unique chemical properties. researchgate.net While relatively inert under many conditions, it can undergo specific reactions that relieve this strain.

Ring-Opening Reactions and Mechanisms

The high ring strain of cyclopropane makes it susceptible to ring-opening reactions under various conditions, including thermal, oxidative, or radical pathways. researchgate.netnih.gov The presence of activating groups, such as adjacent carbonyls or double bonds, facilitates these reactions. rsc.orgorganic-chemistry.org For this compound, the cyclopropyl ring is attached to an aromatic system and is generally stable. However, reactions that generate a radical or ionic center adjacent to the ring can trigger its opening. For instance, a radical addition to the aromatic ring could potentially lead to a cyclopropylcarbinyl-type radical, which can undergo rapid ring-opening to a more stable homoallylic radical. nih.govnih.gov The mechanism often proceeds via the cleavage of a C-C bond to relieve strain, and the regioselectivity of the opening can be influenced by the substituents on the ring. organic-chemistry.orgnih.gov

Cyclopropyl Anion/Cation Stability and Rearrangements

The stability of reactive intermediates involving the cyclopropyl group is distinct from their acyclic counterparts. The cyclopropyl anion is configurationally more stable than simple alkyl anions. wiley.com This is attributed to the increased s-character of the exocyclic C-H bonds, which makes deprotonation more difficult and increases the energy barrier for inversion of the resulting pyramidal anion. wiley.com

Conversely, the cyclopropyl cation is highly unstable and readily undergoes a rapid, disrotatory electrocyclic ring-opening to form a more stable allyl cation. wiley.comyoutube.com This process is driven by the release of the significant ring strain inherent in the three-membered ring. youtube.com Therefore, any reaction pathway involving the formation of a cationic center on a carbon of the cyclopropyl ring of this compound would likely lead to immediate rearrangement. The cyclopropenyl cation, which has 2 π-electrons, is an exception as it is aromatic according to Hückel's rule (4n+2, where n=0) and thus exhibits unusual stability. quora.comwikipedia.org

Cyclopropyl Group as a Bioisostere in Chemical Research (excluding biological activity)

In chemical research, a bioisostere is a substituent that can replace another group while maintaining or modifying desired physicochemical properties. The cyclopropyl group is frequently used as a bioisostere for several common functional groups, purely from a chemical and structural standpoint. domainex.co.uk

Isopropyl Group: The cyclopropyl group can mimic the steric bulk of an isopropyl group but is conformationally rigid. This rigidity can be advantageous in locking a molecule into a specific conformation. It also tends to reduce lipophilicity compared to an isopropyl group. beilstein-journals.org

Phenyl Group: In certain contexts, a cyclopropyl ring can act as a replacement for a phenyl ring by maintaining the spatial orientation of substituents. pressbooks.pub

Carbonyl/Alkene: The π-character of the C-C bonds in a cyclopropane ring allows it to sometimes mimic the electronic properties of a double bond or carbonyl group.

From a chemical perspective, replacing a group with a cyclopropyl ring can increase metabolic stability, as the C-H bonds on a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism compared to those in alkyl chains. rsc.org

Reactions Involving the Fluorine Atom

The fluorine atom on the aromatic ring of this compound is generally unreactive due to the strength of the C-F bond. However, under specific conditions, it can participate in reactions such as nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring to activate it towards attack by a nucleophile. researchgate.net In this compound, the hydroxyl group is electron-donating and the cyclopropyl group is weakly electron-donating, making the ring electron-rich and thus deactivated towards classical SNAr. nih.gov

However, a non-classical pathway can enable this transformation. Research has shown that electron-rich halophenols can undergo SNAr if the phenol is first oxidized to a phenoxyl radical. nih.govosti.gov The resulting oxygen-centered radical (O•) acts as an exceptionally powerful electron-withdrawing group, transiently activating the aromatic ring for nucleophilic attack. This "homolysis-enabled electronic activation" could provide a viable, albeit non-trivial, pathway for the substitution of the fluorine atom in this compound with various nucleophiles under oxidative conditions. nih.govosti.gov

Defluorination Studies and Mechanisms of this compound

The presence of the phenolic hydroxyl group is key to the potential oxidative defluorination pathways. Research on other fluorophenols, such as 2,4,6-trifluorophenol, has shown that enzymatic and biomimetic systems can achieve defluorination. manchester.ac.ukresearchgate.netacs.org These reactions are often initiated by a hydrogen atom abstraction from the phenol's hydroxyl group. manchester.ac.ukacs.org In the case of this compound, a similar mechanism can be postulated, as illustrated in the hypothetical reaction scheme below.

Hypothetical Oxidative Defluorination Pathway:

Hydrogen Atom Abstraction: An oxidizing species, such as a metal-oxo complex or a radical, abstracts the hydrogen atom from the phenolic -OH group, generating a phenoxyl radical.

Radical/Nucleophilic Attack: This is followed by either an intramolecular rearrangement or an intermolecular attack at the carbon atom bearing the fluorine. In enzymatic systems like heme dehaloperoxidases, this can involve an OH rebound to the aromatic ring. manchester.ac.ukacs.org

Fluoride (B91410) Elimination: The resulting intermediate is often unstable and eliminates a fluoride ion to form a quinone-type product.

The cyclopropyl group at the 3-position would likely exert both steric and electronic effects on this process. Sterically, it might hinder the approach of a bulky oxidizing agent. Electronically, the cyclopropyl group can donate electron density to the aromatic ring, which could influence the stability of the phenoxyl radical intermediate and the subsequent steps of the reaction.

Another potential route for defluorination is through reductive pathways. Reductive defluorination is common for polyfluoroarenes and can be promoted by chemical reductants or under certain biological conditions. mdpi.comscispace.com For this compound, a plausible reductive mechanism would involve the formation of a radical anion, followed by the cleavage of the C-F bond.

Nucleophilic aromatic substitution (SNAr) is a well-established mechanism for the displacement of halides from activated aromatic rings. In the case of 2-fluorophenols, the fluorine atom can be displaced by strong nucleophiles. The phenoxide, formed under basic conditions, is a highly activated species for such reactions. The electron-withdrawing effect of the fluorine atom itself, however, is modest for activating the ring towards nucleophilic attack. The electronic influence of the cyclopropyl group in this context is complex, as it can donate electron density through its σ-bonds, potentially deactivating the ring for SNAr.

It is important to note that without direct experimental data, these proposed mechanisms remain speculative. Detailed research, including kinetic studies, product analysis, and computational modeling, would be necessary to elucidate the actual defluorination pathways of this compound.

Derivatization Chemistry of 3 Cyclopropyl 2 Fluorophenol

Synthesis of Phenolic Esters and Ethers

The hydroxyl group of 3-cyclopropyl-2-fluorophenol is a primary site for derivatization, readily undergoing esterification and etherification reactions.

Phenolic Esters: Ester derivatives are commonly synthesized by reacting the phenol (B47542) with acylating agents such as acid anhydrides or acyl chlorides. For instance, treatment with acetic anhydride, often in the presence of a base catalyst, yields 3-cyclopropyl-2-fluorophenyl acetate. jetir.org This reaction proceeds through nucleophilic attack of the phenoxide ion on the carbonyl carbon of the acylating agent. A variety of esters can be prepared by selecting the appropriate acylating reagent. mdpi.com

Phenolic Ethers: The synthesis of ethers from this compound is typically achieved via the Williamson ether synthesis. masterorganicchemistry.com This method involves the deprotonation of the phenol with a strong base, such as sodium hydride, to form the corresponding sodium phenoxide. This potent nucleophile then displaces a halide from an alkyl halide in an SN2 reaction to form the ether linkage. wikipedia.org While the ortho-fluoro group may introduce some steric hindrance, the reaction is generally effective, especially with primary alkyl halides. nih.govnih.gov

Table 1: Examples of Ester and Ether Synthesis from this compound This table is illustrative and based on general chemical principles.

| Derivative Type | Reagent | Expected Product | Reaction Name |

|---|---|---|---|

| Acetate Ester | Acetic Anhydride / Pyridine | 3-Cyclopropyl-2-fluorophenyl acetate | Acylation |

| Benzoate Ester | Benzoyl Chloride / NaOH | 3-Cyclopropyl-2-fluorophenyl benzoate | Schotten-Baumann Reaction |

| Methyl Ether | 1. NaOH 2. Methyl Iodide | 1-Cyclopropyl-2-fluoro-3-methoxybenzene | Williamson Ether Synthesis |

| Benzyl Ether | 1. NaH 2. Benzyl Bromide | 1-(Benzyloxy)-3-cyclopropyl-2-fluorobenzene | Williamson Ether Synthesis |

Formation of Aromatic Halides and Amines

Converting the phenolic hydroxyl group into a halide or an amine significantly expands the synthetic utility of the molecule, providing a gateway to numerous other derivatives through cross-coupling reactions.

Aromatic Halides: The direct conversion of phenols to aryl halides can be challenging. thieme-connect.com A common strategy involves a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a triflate, by reaction with triflic anhydride. The resulting aryl triflate can then undergo palladium-catalyzed or copper-catalyzed reactions with halide sources to yield the corresponding aryl halide. beilstein-journals.org Another classical method involves the reduction of a nitrated phenol to an aniline, followed by a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently displaced by a halide. universalclass.com

Aromatic Amines: The synthesis of an aromatic amine from this compound can be approached in several ways. One route is the direct amination of the phenol, which can be achieved using transition metal catalysts, such as rhodium or palladium, to couple the phenol with an amine source like ammonia (B1221849) or hydrazine, though this can require harsh conditions. acs.orgnih.govgoogle.com A more common and versatile method involves converting the phenol into an aryl halide or triflate, as described above, and then performing a palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgopenochem.org This reaction couples the aryl halide/triflate with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. youtube.com

Cyclopropyl (B3062369) Ring Modifications and Analogue Synthesis

The cyclopropyl group, while generally stable, is a strained three-membered ring that can undergo specific ring-opening reactions under certain conditions, providing access to a variety of analogues. These reactions typically proceed through radical or cationic intermediates. beilstein-journals.orgnih.gov

Acid-catalyzed ring-opening can occur in the presence of a strong Brønsted acid, often facilitated by a polar solvent like hexafluoroisopropanol (HFIP). nih.govresearchgate.net This process generates a carbocation intermediate that can be trapped by nucleophiles, leading to 1,3-difunctionalized propane (B168953) derivatives. The regioselectivity of the ring-opening is influenced by the electronic nature of the aromatic ring.

Radical-mediated ring-opening can also be employed. These reactions often involve the use of a radical initiator and can lead to the formation of various rearranged or functionalized alkyl chains attached to the aromatic core. beilstein-journals.orgnih.gov Such modifications can be used to synthesize analogues where the cyclopropyl moiety is replaced by, for example, a propenyl group or a functionalized propyl chain.

Introduction of Other Functional Groups on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the potent ortho,para-directing hydroxyl group. The cyclopropyl group also acts as an ortho,para-director, while the fluorine atom is a deactivating ortho,para-director. The positions most susceptible to substitution are C4 and C6, ortho and para to the hydroxyl group.

Carboxyl Group: A carboxyl group can be introduced via the Kolbe-Schmitt reaction. pearson.comwikipedia.org In this process, the sodium salt of the phenol is heated with carbon dioxide under pressure, followed by acidification. cambridge.orggeeksforgeeks.org The carboxylation typically occurs at the position ortho to the hydroxyl group, which in this case would be the C4 position, due to chelation effects with the sodium ion.

Amino Group: An amino group can be introduced onto the aromatic ring through nitration followed by reduction. Treatment with nitric acid leads to the installation of a nitro group, likely at the C4 or C6 position. libretexts.orgbyjus.com Subsequent reduction of the nitro group, commonly achieved with reagents like tin(II) chloride or through catalytic hydrogenation, yields the corresponding aminophenol derivative.

Nitrile Group: The introduction of a nitrile (cyano) group is typically achieved from an aryl halide derivative. An aryl bromide or iodide, synthesized as described in section 6.2, can be converted to the corresponding nitrile through a palladium- or copper-catalyzed cyanation reaction using a cyanide source such as zinc cyanide or copper(I) cyanide.

Table 2: Potential Aromatic Ring Functionalizations This table is illustrative and based on predicted regioselectivity from general principles of electrophilic aromatic substitution.

| Functional Group | Key Reagents | Expected Major Product | Reaction Type |

|---|---|---|---|

| -COOH | 1. NaOH 2. CO2, pressure, heat 3. H3O+ | 4-Cyclopropyl-5-fluoro-2-hydroxybenzoic acid | Kolbe-Schmitt Reaction |

| -NO2 | HNO3 / H2SO4 | 3-Cyclopropyl-2-fluoro-4-nitrophenol | Nitration |

| -NH2 | 1. HNO3 / H2SO4 2. SnCl2 / HCl | 4-Amino-3-cyclopropyl-2-fluorophenol | Nitration then Reduction |

| -Br | Br2 / CCl4 | 4-Bromo-3-cyclopropyl-2-fluorophenol | Halogenation |

Development of Complex Derivates for Specific Chemical Probes

The functionalized derivatives of this compound serve as versatile scaffolds for the construction of complex chemical probes. These probes are designed to study biological systems by targeting and reporting on the activity of specific enzymes or proteins. plantchemetics.org

Activity-based protein profiling (ABPP) is a powerful technique that utilizes such probes. wikipedia.org An activity-based probe (ABP) typically consists of three components: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and purification. mdpi.com

Derivatives of this compound containing nucleophilic (e.g., amino) or electrophilic handles can be elaborated into ABPs. For example, an amino-functionalized derivative could be acylated with a linker attached to a reactive electrophile, such as a fluorophosphonate, which is a common warhead for serine hydrolases. The phenolic hydroxyl itself can serve as an attachment point for linkers leading to reporter tags, or it could be part of the recognition element for the target protein. nih.gov By strategically combining the derivatization chemistry described in the previous sections, complex molecules can be assembled to create tailored probes for investigating specific biological questions. nih.gov

Applications of 3 Cyclopropyl 2 Fluorophenol As a Synthetic Intermediate

Integration into Multi-Step Synthetic Sequences

The utility of 3-Cyclopropyl-2-fluorophenol as a synthetic intermediate is realized through its integration into multi-step reaction sequences. Its three distinct functional groups (hydroxyl, fluorine, and cyclopropyl) can be manipulated selectively under different reaction conditions. For instance, the hydroxyl group can be protected to allow for reactions on the aromatic ring or the cyclopropyl (B3062369) group, and then deprotected at a later stage.

Chemo-, Regio-, and Stereoselectivity in Complex Molecule Assembly

The application of this compound in the synthesis of complex molecules necessitates careful consideration of selectivity.

Chemoselectivity: In a molecule with multiple reactive sites, chemoselectivity refers to the preferential reaction of one functional group over others. For this compound, a key challenge and opportunity lies in the selective reaction of the hydroxyl group, the aromatic ring, or the cyclopropyl group. For example, the hydroxyl group can be selectively acylated or alkylated without affecting the other parts of the molecule.